molecular formula C12H23NO4 B11867442 (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid CAS No. 276869-42-2

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid

Katalognummer: B11867442
CAS-Nummer: 276869-42-2
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: LVZWGNMPKUWSEF-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is an organic compound that features a tert-butoxy group, an amino group, and a keto group on an octanoic acid backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve aqueous or organic solvents like acetonitrile, and the reaction is carried out at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar protection and deprotection strategies. The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . These methods ensure the efficient production of the compound while maintaining its structural integrity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized under specific conditions.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents.

    Substitution: The amino group can participate in substitution reactions, especially when protected by the Boc group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate or chromium trioxide.

    Reducing agents: Sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the keto group yields the corresponding alcohol, while substitution reactions can introduce various functional groups at the amino position.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid exerts its effects involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. The compound can participate in various biochemical pathways, influencing enzyme activity and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-2-Amino-8-(tert-butoxycarbonyl)-8-oxooctanoic acid
  • (S)-2-Amino-8-(tert-butoxycarbonyl)octanoic acid
  • (S)-2-Amino-8-(tert-butoxy)octanoic acid

Uniqueness

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is unique due to the presence of both a tert-butoxy group and a keto group on the octanoic acid backbone

Eigenschaften

CAS-Nummer

276869-42-2

Molekularformel

C12H23NO4

Molekulargewicht

245.32 g/mol

IUPAC-Name

(2S)-2-amino-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-10(14)8-6-4-5-7-9(13)11(15)16/h9H,4-8,13H2,1-3H3,(H,15,16)/t9-/m0/s1

InChI-Schlüssel

LVZWGNMPKUWSEF-VIFPVBQESA-N

Isomerische SMILES

CC(C)(C)OC(=O)CCCCC[C@@H](C(=O)O)N

Kanonische SMILES

CC(C)(C)OC(=O)CCCCCC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.